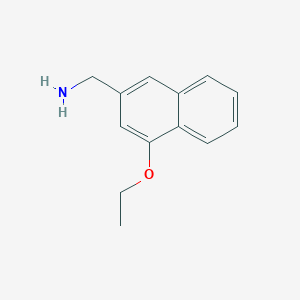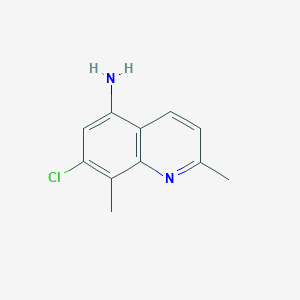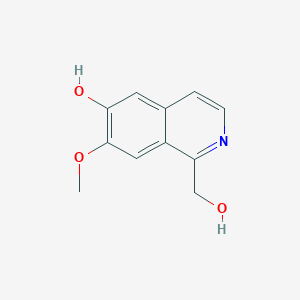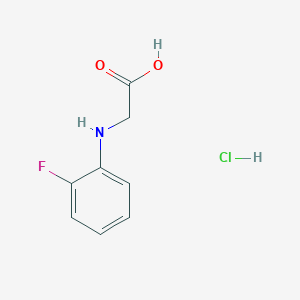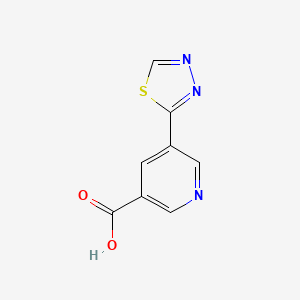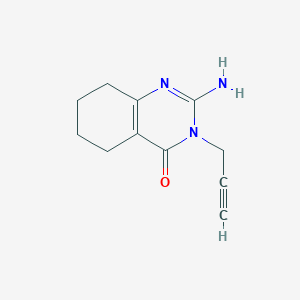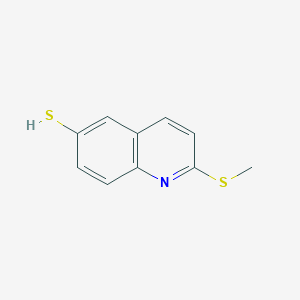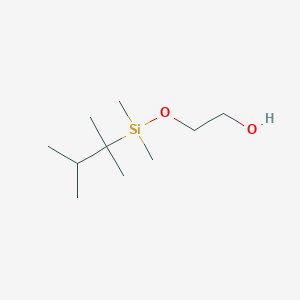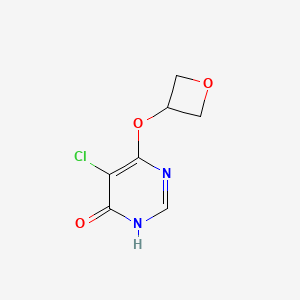
5-Chloro-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with a chlorine atom and an oxetane moiety, which contributes to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one typically involves the reaction of a chlorinated pyrimidine derivative with an oxetane-containing reagent. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For example, the reaction between 5-chloropyrimidin-4(3H)-one and 3-hydroxyoxetane in the presence of a base such as potassium carbonate can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-Chloro-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The oxetane ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrimidin-4(3H)-one derivatives.
Oxidation: Formation of oxidized pyrimidine derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Hydrolysis: Formation of pyrimidine derivatives with opened oxetane rings.
科学的研究の応用
5-Chloro-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Chloro-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxetane moiety may enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions.
類似化合物との比較
Similar Compounds
5-Chloropyrimidin-4(3H)-one: Lacks the oxetane moiety, resulting in different chemical properties.
6-(Oxetan-3-yloxy)pyrimidin-4(3H)-one: Lacks the chlorine atom, affecting its reactivity.
5-Bromo-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
5-Chloro-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one is unique due to the presence of both the chlorine atom and the oxetane moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C7H7ClN2O3 |
|---|---|
分子量 |
202.59 g/mol |
IUPAC名 |
5-chloro-4-(oxetan-3-yloxy)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H7ClN2O3/c8-5-6(11)9-3-10-7(5)13-4-1-12-2-4/h3-4H,1-2H2,(H,9,10,11) |
InChIキー |
OUUKVHMMEPOOCF-UHFFFAOYSA-N |
正規SMILES |
C1C(CO1)OC2=C(C(=O)NC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


